REACTION_CXSMILES
|
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.[F:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11]Br)=[CH:9][CH:8]=1.N12CCCN=C1CCCCC2>C1COCC1>[F:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][N:1]2[CH:5]=[N:4][CH:3]=[N:2]2)=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
0.803 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (SiO2, MeOH/EtOAc, 5:95)
|
Type
|
CUSTOM
|
Details
|
to yield a white solid in 68% yield
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(CN2N=CN=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |